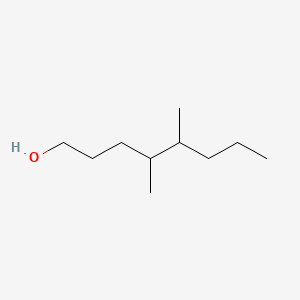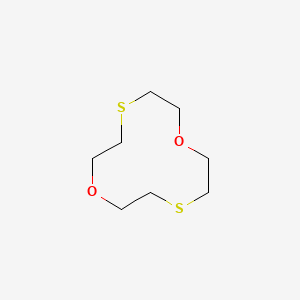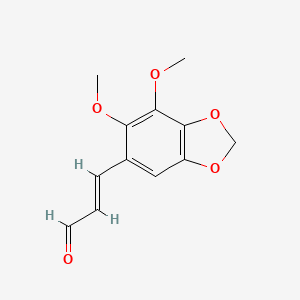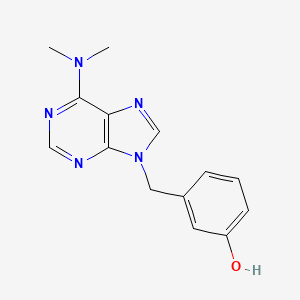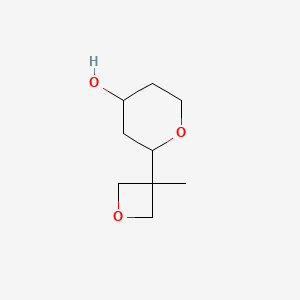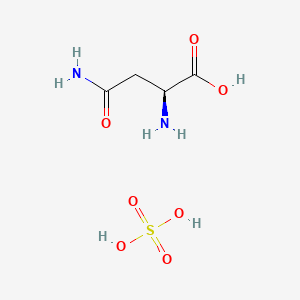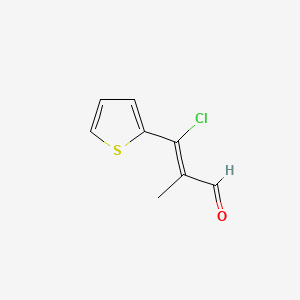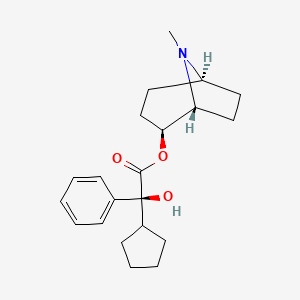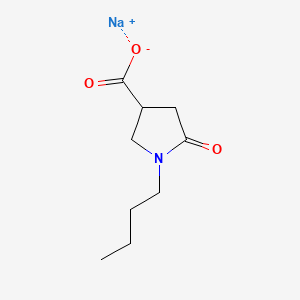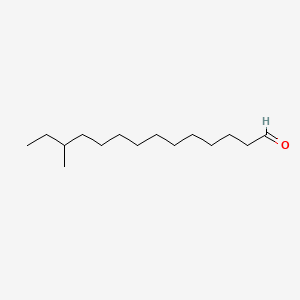
Diammonium holmium pentanitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium holmium pentanitrate is a chemical compound with the molecular formula H8HoN7O15 It is composed of holmium, a rare earth element, and nitrate groups, which are known for their oxidizing properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diammonium holmium pentanitrate typically involves the reaction of holmium nitrate with ammonium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle larger quantities of reactants. The product is then purified through recrystallization and other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diammonium holmium pentanitrate undergoes various chemical reactions, including:
Oxidation: Due to the presence of nitrate groups, the compound can act as an oxidizing agent.
Reduction: It can be reduced under specific conditions to form different holmium compounds.
Substitution: The nitrate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas or metal hydrides, and ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield holmium oxides or hydroxides, while substitution reactions can produce various holmium complexes.
Wissenschaftliche Forschungsanwendungen
Diammonium holmium pentanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of holmium-containing compounds and materials.
Biology: Holmium compounds are studied for their potential use in medical imaging and as contrast agents in MRI.
Medicine: Research is ongoing into the use of holmium-based compounds in cancer treatment and radiotherapy.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of diammonium holmium pentanitrate involves its ability to release nitrate ions, which can participate in various chemical reactions. The holmium ion can also interact with other molecules, forming complexes that have specific properties and functions. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diammonium erbium pentanitrate
- Diammonium yttrium pentanitrate
- Diammonium gadolinium pentanitrate
Comparison
Diammonium holmium pentanitrate is unique due to the specific properties of holmium, such as its magnetic and optical characteristics. Compared to similar compounds with other rare earth elements, it may exhibit different reactivity and applications. For example, holmium has a higher magnetic moment compared to erbium and yttrium, making it more suitable for certain magnetic applications.
Eigenschaften
CAS-Nummer |
93918-74-2 |
|---|---|
Molekularformel |
H8HoN7O15 |
Molekulargewicht |
511.03 g/mol |
IUPAC-Name |
diazanium;holmium(3+);pentanitrate |
InChI |
InChI=1S/Ho.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |
InChI-Schlüssel |
VSDKKOIBVZJWJM-UHFFFAOYSA-P |
Kanonische SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ho+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


